![molecular formula C19H30N4O3 B5641551 2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound falls within a class of chemicals known as diazaspiro[5.5]undecanes, a group characterized by their spirocyclic structure incorporating two nitrogen atoms within the framework. These structures are significant in the synthesis of various pharmaceutical and biological molecules due to their complex and versatile nature.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves strategic cyclization reactions to construct the spirocyclic core. A method reported for the synthesis of related compounds includes base-promoted [5+1] double Michael addition reactions, showcasing the complexity and precision required in the formation of these structures (Islam et al., 2017). This method emphasizes the intricate steps and conditions necessary to achieve the desired spirocyclic framework.
Molecular Structure Analysis
The diazaspiro[5.5]undecane core is characterized by its unique spirocyclic structure, which includes a cyclic system fused through a single atom to another cyclic system, in this case, involving nitrogen atoms. X-ray crystallography provides insight into the conformation and arrangement of atoms within these molecules, revealing the non-planar nature of the 1,3-dioxane ring and highlighting the presence of chair conformations in similar compounds (Yuan et al., 2017).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-8-[3-(1-methylpyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-21-13-16(12-20-21)4-5-17(24)22-9-3-7-19(14-22)8-6-18(25)23(15-19)10-11-26-2/h12-13H,3-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVXKAPTHFFGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

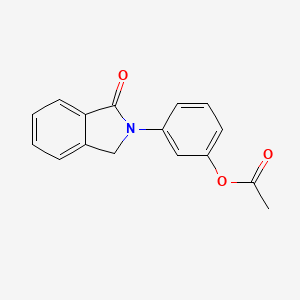
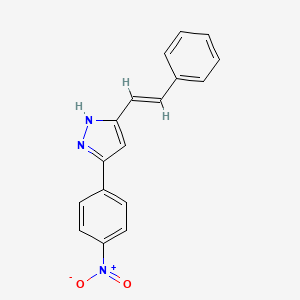
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)
![methyl 4-{[(5-amino-6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B5641481.png)
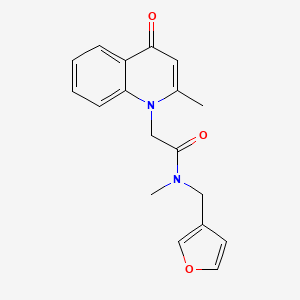
![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(phenylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641511.png)
![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
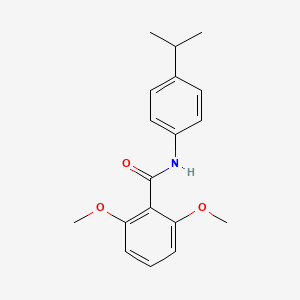

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
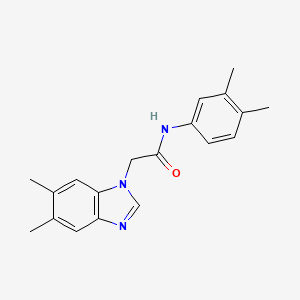
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)